molecular formula C17H19NO2S B8624105 1-Tosyl-2-phenylpyrrolidine

1-Tosyl-2-phenylpyrrolidine

Cat. No.: B8624105
M. Wt: 301.4 g/mol
InChI Key: OOVSRCPGHGCJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tosyl-2-phenylpyrrolidine is a pyrrolidine derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and a phenyl substituent at the 2-position. The tosyl group is electron-withdrawing due to its sulfonyl moiety, while the phenyl ring contributes aromaticity and steric bulk.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylpyrrolidine

InChI

InChI=1S/C17H19NO2S/c1-14-9-11-16(12-10-14)21(19,20)18-13-5-8-17(18)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3

InChI Key

OOVSRCPGHGCJAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 1-Tosyl-2-phenylpyrrolidine with structurally related pyrrolidine derivatives from the provided evidence:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
This compound* C₁₇H₁₉NO₂S Tosyl (1), Phenyl (2) Sulfonyl, Aromatic ~309.4 (calculated) Likely moderate solubility in polar solvents
1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine C₁₈H₂₀FN 2-Fluorophenyl, Phenyl (ethyl chain) Fluorine, Aromatic 273.36 Lipophilic; fluorinated aromatic enhances metabolic stability
1-(2-Thienyl)pyrrolidine C₈H₁₁NS Thienyl (1) Thiophene (sulfur-containing) 153.24 Enhanced π-π stacking; lower solubility in water
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (HCl) C₁₃H₁₇NO₂•HCl Phenyl (2), Ester (methyl) Ester, Quaternary ammonium 255.7 Hydrochloride salt improves crystallinity; polar
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one C₁₈H₂₀N₂O Benzyl (1), Pyridinone (2) Amide, Chiral center 280.37 Chiral resolution potential; hydrogen-bonding sites

*Inferred properties based on structural analogs.

Physical and Spectroscopic Properties

  • Pyridine derivatives in show high melting points (268–287°C), suggesting aromatic stacking influences thermal stability . Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride () is a crystalline solid, stabilized by ionic interactions .
  • Spectroscopic Data :

    • 1H NMR :
  • Tosyl groups typically show deshielded aromatic protons (~7.1–7.8 ppm) and a singlet for the methyl group (~2.4 ppm).
  • Fluorophenyl substituents () cause splitting patterns due to coupling with fluorine (e.g., δH ~6.8–7.4 ppm) .
    • IR : Sulfonyl stretches (1130–1370 cm⁻¹) dominate in tosyl derivatives, while thiophene-containing compounds () show C-S stretches near 650 cm⁻¹ .

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